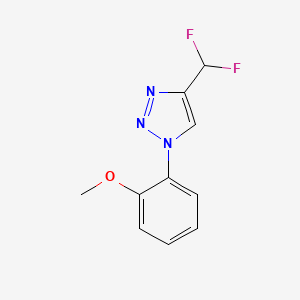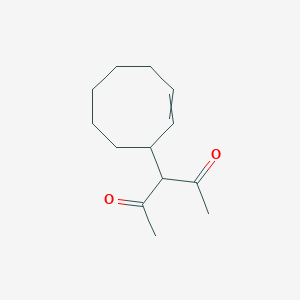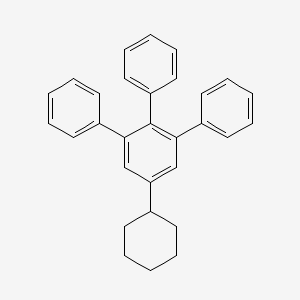
4-(Difluoromethyl)-1-(2-methoxyphenyl)triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-1-(2-methoxyphenyl)triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a difluoromethyl group and a methoxyphenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-1-(2-methoxyphenyl)triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide (CF2HI).
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached to the triazole ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a methoxyphenyl boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-1-(2-methoxyphenyl)triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-(Difluoromethyl)-1-(2-methoxyphenyl)triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-1-(2-methoxyphenyl)triazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-1H-1,2,3-triazole: Lacks the difluoromethyl group, which may result in different chemical and biological properties.
4-(Trifluoromethyl)-1-(2-methoxyphenyl)triazole: Contains a trifluoromethyl group instead of a difluoromethyl group, which can influence its reactivity and bioactivity.
1-(2-Methoxyphenyl)-4-methyl-1H-1,2,3-triazole: Contains a methyl group instead of a difluoromethyl group, leading to different chemical behavior.
Uniqueness
4-(Difluoromethyl)-1-(2-methoxyphenyl)triazole is unique due to the presence of both the difluoromethyl and methoxyphenyl groups, which confer distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability and lipophilicity, while the methoxyphenyl group can influence its electronic and steric properties.
Properties
CAS No. |
916151-08-1 |
|---|---|
Molecular Formula |
C10H9F2N3O |
Molecular Weight |
225.19 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-(2-methoxyphenyl)triazole |
InChI |
InChI=1S/C10H9F2N3O/c1-16-9-5-3-2-4-8(9)15-6-7(10(11)12)13-14-15/h2-6,10H,1H3 |
InChI Key |
FPMCJSSLNXLPLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(N=N2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy-](/img/structure/B15169120.png)

![1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione](/img/structure/B15169138.png)

![5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol](/img/structure/B15169155.png)
![2,2-Dimethyl-N-[2-(prop-1-en-2-yl)phenyl]propanamide](/img/structure/B15169169.png)
![1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]-](/img/structure/B15169172.png)

![[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile](/img/structure/B15169201.png)

![Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)-](/img/structure/B15169211.png)
![Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]-](/img/structure/B15169213.png)
![2-[2-(4-Oxopiperidin-1-yl)ethanesulfonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15169216.png)
